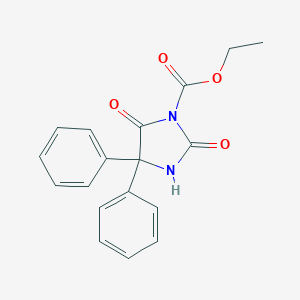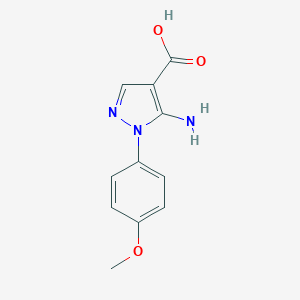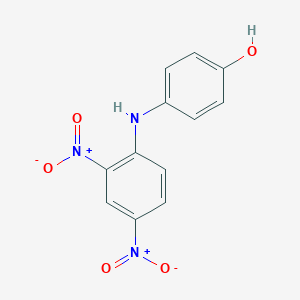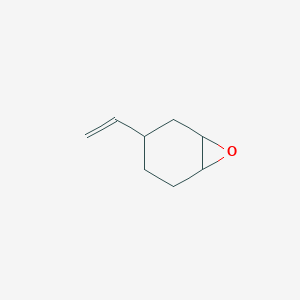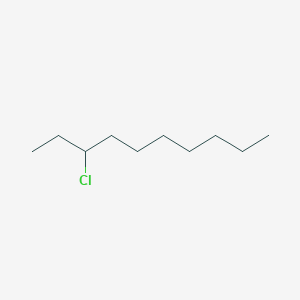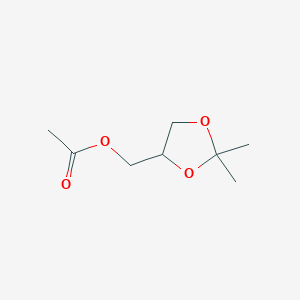
Diethyl (2-oxobutyl)phosphonate
Overview
Description
Diethyl (2-oxobutyl)phosphonate, also known as (2-oxobutyl)phosphonic acid diethyl ester, is an organic compound with the molecular formula C8H17O4P and a molecular weight of 208.19 g/mol . It is a colorless to slightly yellow liquid that is flammable and soluble in non-polar solvents such as petroleum ether and diethyl ether . This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and other industries.
Mechanism of Action
Target of Action
Diethyl (2-oxobutyl)phosphonate is a reactant used in the synthesis of various compounds .
Mode of Action
It is known to be a reactant in the synthesis of several compounds, including oxa (bicyclo)octanone, anatoxin-a, homoanatoxin, α-methylene-β-amino ketones, and 2-amino-5-phosphono- and 2-amino-4-(phosphonomethyl)thiophenes .
Biochemical Pathways
It is used in the gewald reaction, a carbon-sulfur bond-forming reaction .
Result of Action
It is known to be a reactant in the synthesis of several compounds .
Preparation Methods
Diethyl (2-oxobutyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethylchlorophosphine with 2-butanol under basic conditions . The reaction typically proceeds as follows:
Reactants: Diethylchlorophosphine and 2-butanol.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Products: this compound and hydrogen chloride as a byproduct.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Diethyl (2-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates .
Scientific Research Applications
Diethyl (2-oxobutyl)phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl (2-oxobutyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (2-oxopropyl)phosphonate: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.
Dimethyl (2-oxobutyl)phosphonate: Similar but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phenyl group, which introduces aromatic characteristics and different reactivity.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
1-diethoxyphosphorylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVFZDYDHGZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405349 | |
| Record name | Diethyl (2-oxobutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-73-8 | |
| Record name | Diethyl P-(2-oxobutyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (2-oxobutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



